molecular formula C10H9NO2S B027205 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid CAS No. 19983-15-4

4,5-Dihydro-2-phenylthiazole-4-carboxylic acid

Cat. No. B027205
Key on ui cas rn: 19983-15-4
M. Wt: 207.25 g/mol
InChI Key: HOZQYTNELGLJMC-UHFFFAOYSA-N
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Patent
US09029408B2

Procedure details

(R)-2-(1H-Indol-5-yl)-4,5-dihydrothiazole-4-carboxylic acid 63a was synthesized from 1H-indole-5-carbonitrile using the same method as used for 42a of U.S. application Ser. No. 12/981,233 (now US2011/0257196) and U.S. application Ser. No. 1/216,927 (now US2012/0071524), incorporated herein by reference in their entirety. Briefly, benzonitrile (40 mmol) was combined with L-cysteine (45 mmol) in 100 mL of 1:1 MeOH/pH 6.4 phosphate buffer solution. The reaction was stirred at 40° C. for 3 days. The precipitate was removed by filtration, and MeOH was removed using rotary evaporation. To the remaining solution was added 1 M HCl to adjust to pH=2 under 0° C. The resulting precipitate was filtered to yield a white solid 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid 42a, which was used directly to next step without purification. To a vigorously stirring solution of 63a (1 mmol) and tetrabutylammonium hydrogen sulfate (0.15 mmol) in toluene (10 mL) at 0° C. was added 50% aqueous sodium hydroxide (10 mL) and sulfonyl chloride (2 mmol). The resultant solution was stirred at RT for 6 h. Then 1 N HCl was added to acidify the mixture to pH=2 and extracted with CH2Cl2, the organic layer was separated and dried (MgSO4); then evaporated to dryness to yield 64a, which were used in subsequent steps without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Three
Quantity
45 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]#[N:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:12]1([C:18]2[S:19][CH2:20][CH:21]([C:23]([OH:25])=[O:24])[N:22]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(#N)C1C=CC=CC=1.N[C@H](C(O)=O)CS.P([O-])([O-])([O-])=O>CO>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[S:19][CH2:20][C@@H:21]([C:23]([OH:25])=[O:24])[N:11]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:12]1([C:18]2[S:19][CH2:20][CH:21]([C:23]([OH:25])=[O:24])[N:22]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SCC(N1)C(=O)O
Step Three
Name
Quantity
40 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Four
Name
Quantity
45 mmol
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration, and MeOH
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
evaporation
ADDITION
Type
ADDITION
Details
To the remaining solution was added 1 M HCl
CUSTOM
Type
CUSTOM
Details
to adjust to pH=2 under 0° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C=1SC[C@H](N1)C(=O)O
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SCC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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